Disilver sulfide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

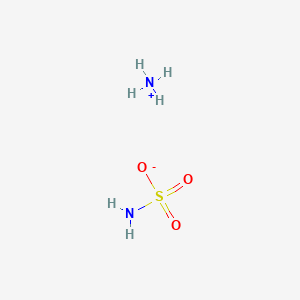

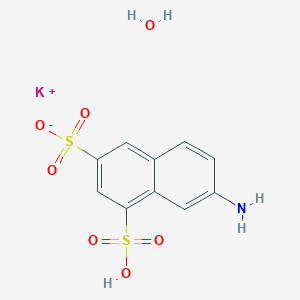

Disilver sulfide, also known as silver(I) sulfide, is an inorganic compound with the formula Ag₂S. It is a dense black solid and the only sulfide of silver. This compound is known for its role in the tarnishing of silverware and other silver objects. This compound is insoluble in most solvents but can be degraded by strong acids .

准备方法

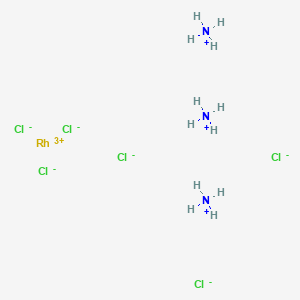

Disilver sulfide can be synthesized through various methods. One common method involves passing hydrogen sulfide gas through an aqueous solution of silver nitrate, resulting in the precipitation of this compound . The reaction is as follows:

2AgNO3+H2S→Ag2S+2HNO3

Other methods include hydrothermal and solvothermal synthesis, which are promising for preparing this compound in different morphologies such as leaf-like nanosheets, flake or star-shaped crystallites, and hollow particles . These methods involve the use of high temperatures and pressures to facilitate the reaction.

化学反应分析

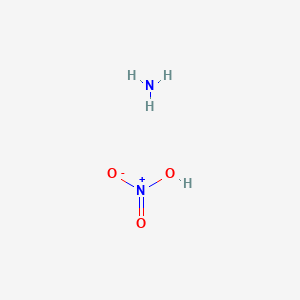

Disilver sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with hydrochloric acid to produce silver chloride and hydrogen sulfide :

Ag2S+2HCl→2AgCl+H2S

It also reacts with nitric acid to form silver sulfate, nitric oxide, and water :

Ag2S+2HNO3→Ag2SO4+2NO+H2O

These reactions typically involve strong acids and result in the formation of different silver compounds.

科学研究应用

Disilver sulfide has been extensively studied for its applications in various fields. In chemistry, it is used as a photosensitizer in photography. In biology and medicine, this compound nanoparticles are explored for their potential use in biosensors and infrared detectors . The compound’s narrow band gap energy, mechanical and thermal stability, and ease of synthesis make it a potential photocatalyst for the degradation of organic dyes .

In industry, this compound is used in the production of glazes for ceramics, providing a glassy or metallic sheen to the glaze .

作用机制

The mechanism of action of disilver sulfide involves its interaction with various molecular targets and pathways. In the context of its use as a photocatalyst, this compound absorbs light energy, which excites electrons and creates electron-hole pairs. These pairs then participate in redox reactions, leading to the degradation of organic pollutants .

In biological applications, this compound nanoparticles can interact with cellular components, potentially leading to antimicrobial effects. The exact molecular targets and pathways involved in these interactions are still under investigation.

相似化合物的比较

Disilver sulfide can be compared with other metal sulfides such as lead sulfide, cadmium sulfide, mercury sulfide, and copper(II) sulfide . Each of these compounds has unique properties and applications. For example:

Lead sulfide (PbS): Known for its use in infrared detectors and photovoltaic cells.

Cadmium sulfide (CdS): Used in solar cells and light-emitting diodes.

Mercury sulfide (HgS): Utilized in pigments and as a semiconductor.

Copper(II) sulfide (CuS): Employed in batteries and as a catalyst.

This compound stands out due to its unique combination of properties, including its narrow band gap energy and high absorption coefficient, making it suitable for applications in photocatalysis and optoelectronics .

属性

IUPAC Name |

silver;sulfanylidenesilver |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.S |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWNMDUAUUAHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ag].[Ag] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

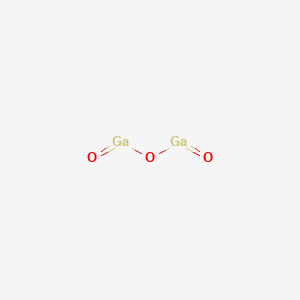

Molecular Formula |

Ag2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21548-73-2 |

Source

|

| Record name | Silver sulfide (Ag2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21548-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)